molecular formula C15H21FN2O B248058 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide

3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide

Cat. No. B248058
M. Wt: 264.34 g/mol
InChI Key: VQRXWVSTJJAXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the indazole family of synthetic cannabinoids and has been found to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This system plays a critical role in regulating a variety of physiological processes, including appetite, pain sensation, mood, and immune function. By activating these receptors, 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anxiolytic effects, this compound has also been found to have analgesic properties and may be useful in the treatment of chronic pain. Additionally, 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide. One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide, which will be critical for its safe and effective use in clinical settings. Finally, there is a need for continued research on the potential risks and adverse effects associated with the use of this compound, particularly in the context of recreational drug use.

Synthesis Methods

The synthesis of 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide involves the reaction of 2-fluoroaniline with 3-aminopiperidine, followed by the addition of propanoyl chloride. The resulting compound is then purified through a series of chromatography techniques to obtain the final product.

Scientific Research Applications

3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Another study showed that 3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide has anxiolytic effects and may be useful in the treatment of anxiety disorders.

properties

Product Name

3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

3-(azepan-1-yl)-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C15H21FN2O/c16-13-7-3-4-8-14(13)17-15(19)9-12-18-10-5-1-2-6-11-18/h3-4,7-8H,1-2,5-6,9-12H2,(H,17,19)

InChI Key

VQRXWVSTJJAXRS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2F

Canonical SMILES

C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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